molecular formula C11H10BrN3O2S B8476372 3-Bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine

3-Bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine

Cat. No.: B8476372
M. Wt: 328.19 g/mol
InChI Key: TVMWNJXWFMZIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H10BrN3O2S and its molecular weight is 328.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrN3O2S

Molecular Weight

328.19 g/mol

IUPAC Name

3-bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine

InChI

InChI=1S/C11H10BrN3O2S/c1-18(16,17)8-4-2-7(3-5-8)9-6-14-11(13)10(12)15-9/h2-6H,1H3,(H2,13,14)

InChI Key

TVMWNJXWFMZIPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (1.807 g, 10.15 mmol) was added to a stirred solution of 5-(4-methylsulfonylphenyl)pyrazin-2-amine (2.53 g, 10.15 mmol) in DMF (40 mL) and the reaction stirred at ambient temperature for 15 hours. The reaction mixture was added slowly to rapidly stirring water and the resultant precipitate was isolated by filtration and dried in vacuo to give the sub-title compound as a beige solid that was used without further purification (2.8 g, 84% Yield).
Name
Quantity
1.807 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.